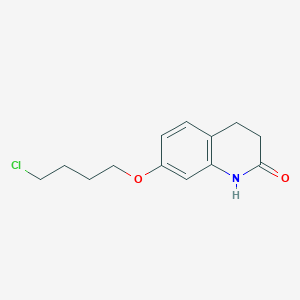

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

7-(4-chlorobutoxy)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMLSNBGMDJSJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440419 | |

| Record name | 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120004-79-7 | |

| Record name | 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120004-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(1H)-Quinolinone, 7-(4-chlorobutoxy)-3,4-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one: A Key Intermediate in Aripiprazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Chemical and Physical Properties

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, also known as Chlorobutoxy Dihydroquinolinone, is a solid, white to light beige substance.[1][4] It is characterized by the following properties:

| Property | Value | Source(s) |

| CAS Number | 120004-79-7 | [1][5] |

| Molecular Formula | C13H16ClNO2 | [1][5] |

| Molecular Weight | 253.72 g/mol | [1][5] |

| Melting Point | 100-102 °C (solvent: ethanol) | [1][4] |

| Boiling Point (Predicted) | 448.9 ± 45.0 °C | [1][4] |

| Density (Predicted) | 1.187 ± 0.06 g/cm³ | [1][4] |

| Appearance | White to Light Beige Solid | [1][4] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [1][4] |

| Stability | Hygroscopic | [1][4] |

| Storage | 2-8°C, under inert atmosphere | [1][4] |

Synthesis and Purification

The synthesis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a critical step in the manufacturing of Aripiprazole. The most common and well-documented method involves the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Synthesis Protocol

A typical synthesis procedure is as follows:

-

Reaction Setup: A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, an excess of a suitable alkylating agent such as 1-bromo-4-chlorobutane or 1,4-dichlorobutane, and a base (e.g., potassium carbonate) is prepared in a suitable solvent, which can include water.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure the completion of the alkylation reaction.

-

Work-up: After cooling, the reaction mixture is typically extracted with an organic solvent like dichloromethane. The organic layer is then dried over an anhydrous salt, such as magnesium sulfate, and the solvent is removed by evaporation.

Purification Protocol

The crude product obtained from the synthesis is often purified by crystallization to achieve the high purity required for pharmaceutical applications (typically ≥98%).

-

Solvent Selection: Various solvents can be used for crystallization, including methanol, ethanol, and 1-propanol.

-

Crystallization Process: The crude 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is suspended in the chosen solvent and heated to reflux to ensure complete dissolution. The solution is then allowed to cool gradually, which promotes the formation of crystals.

-

Isolation and Drying: The resulting crystals are collected by filtration, washed with a cold solvent to remove impurities, and then dried, often under reduced pressure, to yield the final, highly purified product.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one.

Biological Context and Significance

As a key intermediate, the primary significance of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one lies in its role in the synthesis of Aripiprazole. There is a lack of publicly available data on the specific biological activities, mechanism of action, or signaling pathway interactions of this intermediate itself. However, understanding the pharmacology of Aripiprazole and the general biological potential of the quinolinone scaffold provides important context for researchers.

Role in Aripiprazole Synthesis

The synthesis of Aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one. This reaction forms the final Aripiprazole molecule.

Aripiprazole Synthesis Pathway

Caption: Reaction of the intermediate to form Aripiprazole.

Pharmacology of Aripiprazole

Aripiprazole has a unique and complex pharmacological profile.[6][7][8] It acts as a:

-

Partial agonist at dopamine D2 receptors. [8]

This "dopamine-serotonin system stabilizer" activity is thought to be responsible for its efficacy in treating the positive and negative symptoms of schizophrenia with a relatively low incidence of extrapyramidal side effects.[6][8]

General Biological Activities of Quinolinone Derivatives

The quinolinone scaffold is a privileged structure in medicinal chemistry and is found in a variety of biologically active compounds.[9][10] Research into quinolinone derivatives has revealed a broad range of potential therapeutic applications, including:

-

Immunosuppressive agents: Some quinolinone derivatives have been shown to suppress the release of interleukin-2 (IL-2).[9]

-

P2X7 receptor antagonists: This class of compounds has been investigated for its potential in treating inflammatory conditions and glioblastoma.[11]

-

α2C-adrenoceptor antagonists. [12]

-

mGlu1 antagonists. [13]

It is important to reiterate that these are general activities of the broader quinolinone class, and there is no evidence to suggest that 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one possesses these specific activities.

Safety and Handling

A Safety Data Sheet (SDS) is available for 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one.[14] Standard laboratory precautions should be taken when handling this compound. These include:

-

Handling in a well-ventilated area.

-

Wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.

-

Avoiding the formation of dust and aerosols.

-

Preventing contact with skin and eyes.

In case of exposure, standard first-aid measures should be followed.[14]

Conclusion

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a well-characterized chemical compound with a critical role as an intermediate in the synthesis of the important antipsychotic drug, Aripiprazole. Its chemical and physical properties, along with its synthesis and purification, are well-established. While direct biological data on this intermediate is scarce, its importance in the pharmaceutical industry is undeniable. Future research could explore any potential intrinsic biological activity of this molecule, which could be relevant from a drug development and safety perspective.

References

- 1. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone | 120004-79-7 [chemicalbook.com]

- 2. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone CAS#: 120004-79-7 [amp.chemicalbook.com]

- 5. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone | Manasa Life Sciences [manasalifesciences.com]

- 6. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. psychscenehub.com [psychscenehub.com]

- 9. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

In-Depth Technical Guide: 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one (CAS 120004-79-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Aripiprazole, an atypical antipsychotic medication.[1][2] Aripiprazole is used in the treatment of schizophrenia and bipolar disorder.[1] The purity and quality of this intermediate are paramount as they directly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[3] This document provides a comprehensive technical overview of its chemical and physical properties, synthesis, and its pivotal function in pharmaceutical manufacturing. It is important to note that while extensive data exists for its role as a synthetic precursor, information regarding the intrinsic biological activity or specific signaling pathways of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one itself is not currently available in the public domain.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one.

| Property | Value | Source(s) |

| CAS Number | 120004-79-7 | [1][2][4] |

| Molecular Formula | C₁₃H₁₆ClNO₂ | [1][4] |

| Molecular Weight | 253.72 g/mol | [1][4] |

| Appearance | Light Beige to White/Off-White Solid | [2][5] |

| Melting Point | 100-102 °C | [5] |

| Boiling Point (Predicted) | 448.9 ± 45.0 °C | [5] |

| Density (Predicted) | 1.187 ± 0.06 g/cm³ | [5] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [5] |

| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [2][5] |

| IUPAC Name | 7-(4-chlorobutoxy)-3,4-dihydro-1H-quinolin-2-one | [6] |

| Synonyms | Chlorobutoxy Dihydroquinolinone, 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril, Aripiprazole Impurity 1 | [2][4] |

Synthesis and Purification

The primary route for the synthesis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one involves the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.[7] This reaction is typically carried out using a bifunctional alkylating agent such as 1-bromo-4-chlorobutane or 1,4-dichlorobutane in the presence of a base.

General Synthetic Workflow

The synthesis process can be generalized into the following key stages:

Experimental Protocols

While detailed, step-by-step protocols are proprietary to manufacturers, patent literature outlines the general procedures.

Example Synthesis Protocol: A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, an excess of 1-bromo-4-chlorobutane, a base such as potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium bromide in water is heated.[8] The reaction is typically stirred at an elevated temperature (e.g., 90°C) for several hours.[8] After the reaction is complete, the organic phase is separated and the crude product is isolated.

Purification Protocol (Crystallization): High purity is often achieved through crystallization. A common method involves dissolving the crude product in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at an elevated temperature, followed by gradual cooling to induce crystallization.[9] The resulting crystals are then filtered, washed with a cold solvent, and dried under reduced pressure to yield the purified product with a purity of ≥99%.[9]

Role in Aripiprazole Synthesis

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one serves as a key electrophilic building block in the synthesis of Aripiprazole. It undergoes a nucleophilic substitution reaction with 1-(2,3-dichlorophenyl)piperazine to form the final Aripiprazole molecule.

Final Step of Aripiprazole Synthesis

The reaction involves the N-alkylation of the secondary amine in the piperazine ring by the chlorobutyl side chain of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one.

References

- 1. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone | 120004-79-7 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone | Manasa Life Sciences [manasalifesciences.com]

- 5. 120004-79-7 CAS MSDS (3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone [lgcstandards.com]

- 7. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 120004-79-7 | 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one | Aripiprazole Related | Ambeed.com [ambeed.com]

- 9. WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole - Google Patents [patents.google.com]

An In-depth Technical Guide to 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

This technical guide provides a comprehensive overview of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of the atypical antipsychotic drug, Aripiprazole.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical synthesis.

Chemical Identity and Properties

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, also known as 7-(4-Chlorobutoxy)-3,4-dihydrocarbostyril, is a solid, white to light beige compound.[1] It is a crucial building block in the manufacturing of Aripiprazole.[2]

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 7-(4-chlorobutoxy)-3,4-dihydro-1H-quinolin-2-one | [3] |

| Synonyms | 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone, Aripiprazole Impurity 1, Chlorobutoxyquinolinone | [1] |

| CAS Number | 120004-79-7 | [1][3][4] |

| Molecular Formula | C₁₃H₁₆ClNO₂ | [1][3] |

| Molecular Weight | 253.72 g/mol | [1][3][4] |

| Melting Point | 100-102 °C | [1][5] |

| Boiling Point | 448.9±45.0 °C (Predicted) | [1][5] |

| Density | 1.187±0.06 g/cm³ (Predicted) | [1][5] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [1][5] |

| Appearance | White to Light Beige Solid | [1] |

| Storage | 2-8°C, Hygroscopic | [5] |

| SMILES | C(CCOC1=CC2=C(C=C1)CCC(=N2)O)CCl | [6] |

| InChI | InChI=1S/C13H16ClNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16) | [3] |

Role in Aripiprazole Synthesis

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a pivotal intermediate in the synthesis of Aripiprazole.[1][2][7] The synthesis generally involves the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, followed by a substitution reaction with 1-(2,3-dichlorophenyl)piperazine. The chlorobutoxy moiety of the intermediate serves as a reactive handle for the subsequent coupling reaction.

The general synthesis workflow is depicted below:

Experimental Protocols

Synthesis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

A common method for the synthesis of this intermediate involves the reaction of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1-bromo-4-chlorobutane.[8]

-

Reaction: 7-hydroxy-3,4-dihydro-2(1H)-quinolinone is reacted with 1-bromo-4-chlorobutane.

-

Solvent: The reaction is typically carried out in an aqueous solvent.

-

Catalyst: A phase transfer catalyst is employed.

-

Base: A base is used to facilitate the reaction.[8]

Crystallization of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

A method for obtaining a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone has been described, which is crucial for the purity of the final active pharmaceutical ingredient.[7]

-

Suspension: The crude 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone is suspended in an organic solvent such as methanol, ethanol, or 1-propanol.

-

Heating: The suspension is heated to an elevated temperature, preferably to reflux, to form a solution.

-

Cooling: The solution is then allowed to cool gradually.

-

Collection: The resulting crystals are collected by filtration.

-

Washing and Drying: The collected crystals are washed and then dried, optionally under reduced pressure.[7]

The workflow for the crystallization process is outlined below:

References

- 1. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone | 120004-79-7 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone [lgcstandards.com]

- 4. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone [lgcstandards.com]

- 5. 120004-79-7 CAS MSDS (3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole - Google Patents [patents.google.com]

- 8. WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one: From Chemical Intermediate to the Synthesis of Aripiprazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a crucial chemical intermediate primarily utilized in the pharmaceutical industry for the synthesis of Aripiprazole, an atypical antipsychotic medication.[1][2] This guide provides a comprehensive overview of its role, focusing on the chemical transformation that leads to the formation of Aripiprazole, alongside detailed experimental protocols and quantitative data to support research and development activities.

Core Synthesis Strategy: Nucleophilic Substitution

The primary "mechanism of action" of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one in a pharmaceutical context is its function as an electrophile in a nucleophilic substitution reaction. The key transformation involves the condensation of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one with 1-(2,3-dichlorophenyl)piperazine to form the active pharmaceutical ingredient, Aripiprazole.[3] This reaction forges the critical ether linkage and incorporates the dichlorophenylpiperazine moiety, which is essential for the pharmacological activity of Aripiprazole.

Quantitative Data Summary

The following table summarizes the quantitative data gathered from various studies on the synthesis of Aripiprazole using 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one.

| Parameter | Value | Reference |

| Purity of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one | ≥98% | [2] |

| Molar Equivalents of 1-(2,3-dichlorophenyl)piperazine monohydrochloride | 1.1 | [3][4] |

| Molar Equivalents of Potassium Carbonate | 1.1 | [3][4] |

| Reaction Temperature | 90-95 °C | [3][4] |

| Reaction Time | 4 - 13 hours | [3] |

| Yield of Aripiprazole | 85-92.8% | [4][5] |

| Purity of Aripiprazole (post-purification) | >99% | [4][5] |

Experimental Protocols

A representative experimental protocol for the synthesis of Aripiprazole from 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is detailed below.

Materials:

-

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

-

1-(2,3-dichlorophenyl)piperazine monohydrochloride

-

Potassium Carbonate (K₂CO₃)

-

Water

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve potassium carbonate in water.

-

Addition of Reactants: To the aqueous solution of potassium carbonate, add 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine monohydrochloride.

-

Reaction: Heat the mixture with stirring to a temperature of 90-95°C for approximately 4 hours.

-

Cooling and Filtration: After the reaction is complete, cool the mixture to about 40°C. The precipitated crystals of crude Aripiprazole are then collected by filtration.[4]

-

Washing: Wash the collected crystals with water.

-

Purification (Recrystallization):

-

Dissolve the crude product in ethyl acetate.

-

Heat the solution to reflux and distill off an azeotropic mixture of water and ethyl acetate.

-

Cool the remaining solution to 0-5°C to allow for recrystallization.

-

Collect the purified crystals by filtration.

-

-

Drying: Wash the crystals with ethyl acetate and dry under reduced pressure at 50-60°C for 3 hours to obtain pure Aripiprazole.[4]

Analysis:

The purity of the final Aripiprazole product can be determined by High-Performance Liquid Chromatography (HPLC).[4][5]

Visualizing the Synthesis and Workflow

The following diagrams illustrate the key chemical transformation and the experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole - Google Patents [patents.google.com]

- 4. US6995264B2 - Process for preparing aripiprazole - Google Patents [patents.google.com]

- 5. ptfarm.pl [ptfarm.pl]

The Crucial Role of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one in Aripiprazole Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the synthesis of the atypical antipsychotic agent, Aripiprazole, with a specific focus on the pivotal role of the key intermediate, 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one. This document details the synthetic pathways, experimental protocols, and quantitative data associated with the formation and subsequent utilization of this critical precursor.

Core Synthesis Strategy: Convergent Synthesis via Nucleophilic Substitution

The industrially preferred and most common synthesis of Aripiprazole employs a convergent strategy. This approach hinges on the nucleophilic substitution reaction between two primary intermediates: the quinolinone core, functionalized with a reactive linker, and the dichlorophenylpiperazine moiety. 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one serves as a critical embodiment of the former, providing the necessary butoxy linker for coupling with 1-(2,3-dichlorophenyl)piperazine to yield the final Aripiprazole molecule.[1][2]

The overall synthetic scheme highlights the central position of this intermediate.

Caption: Overall synthetic pathway for Aripiprazole.

Synthesis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

The primary route to obtaining 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one involves the etherification of its precursor, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one. This reaction is typically achieved by reacting the hydroxyl group with a bifunctional butane derivative, such as 1-bromo-4-chlorobutane.

Experimental Protocol: Etherification of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one

A common laboratory-scale procedure for the synthesis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is as follows:

-

Charging the Reaction Vessel : To a suitable reaction vessel, add 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1-bromo-4-chlorobutane, a phase transfer catalyst (e.g., tetrabutylammonium bromide), a base (e.g., potassium carbonate or lithium hydroxide), and a solvent system (e.g., water or a mixture of DMF and water).[3][4]

-

Reaction Conditions : The reaction mixture is heated to a temperature range of 40-90°C and stirred for a period of 2 to 5 hours.[3][4]

-

Work-up and Isolation : Upon completion of the reaction, the mixture is cooled, and water may be added to induce crystallization of the product. The solid product is then collected by filtration, washed with water, and dried under reduced pressure to yield 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one.[4]

The following diagram illustrates the workflow for the synthesis of the key intermediate.

Caption: Experimental workflow for the synthesis of the intermediate.

Quantitative Data for the Synthesis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

| Parameter | Value | Reference |

| Reactants | ||

| 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | 1.0 kg | [4] |

| 1-bromo-4-chlorobutane | 3.15 kg | [4] |

| Lithium Hydroxide | 270 g | [4] |

| Solvents | ||

| N,N-dimethylformamide (DMF) | 3.0 L | [4] |

| Water | 500 ml | [4] |

| Reaction Conditions | ||

| Temperature | 40-50 °C | [4] |

| Reaction Time | 3 hours | [4] |

| Product | ||

| Dry Product Yield | 1.48 kg (95.0%) | [4] |

| Purity | >98.5% | [4] |

Role in the Final Step of Aripiprazole Synthesis

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is the direct precursor to Aripiprazole in the final coupling step. The chlorobutoxy group provides a reactive site for nucleophilic attack by the secondary amine of 1-(2,3-dichlorophenyl)piperazine. This reaction forms the crucial ether linkage and completes the assembly of the Aripiprazole molecule.

Experimental Protocol: Synthesis of Aripiprazole

The final N-alkylation step is typically carried out as follows:

-

Reactant Mixture : A mixture of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, 1-(2,3-dichlorophenyl)piperazine (often as its monohydrochloride salt), and a base such as potassium carbonate is prepared in an aqueous solvent.[5]

-

Heating : The reaction mixture is heated with stirring to a temperature of approximately 90-95°C for about 4 hours.[5]

-

Isolation and Purification : After cooling the reaction mixture, the resulting crystals of Aripiprazole are collected by filtration.[5] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[6]

The logical relationship in the final synthesis step is depicted below.

Caption: Logical flow of the final Aripiprazole synthesis step.

Quantitative Data for the Synthesis of Aripiprazole

| Parameter | Value | Reference |

| Reactants | ||

| 7-(4-chlorobutoxy)-3,4-dihydro-(l/i)-quinolinone (7-CBQ) | 1.0 mole equivalent | [5] |

| 1-(2,3-dichlorophenyl)piperazine mono hydrochloride | 1.1 mole equivalents | [5] |

| Potassium Carbonate | 1.1 mole equivalents | [5] |

| Solvent | ||

| Water | 10 volumes with respect to 7-CBQ | [5] |

| Reaction Conditions | ||

| Temperature | 90-95 °C | [5] |

| Reaction Time | 4 hours | [5] |

Alternative Halogenated Intermediates

While 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a key intermediate, it is worth noting that the corresponding bromo- derivative, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, is also frequently used in Aripiprazole synthesis.[1][6] In some processes, a mixture of the chloro and bromo intermediates is used in the final coupling reaction.[3] The choice between the chloro and bromo derivative can influence reaction kinetics and impurity profiles.

References

- 1. DE102005048694A1 - Preparation of 7-hydroxy-3,4-dihydroquinolinone useful as an intermediate in preparing aripiprazole for treating schizophrenia involves reacting N-(3-methoxyphenyl)-3-chloropropionamide with Lewis acid - Google Patents [patents.google.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof - Google Patents [patents.google.com]

- 4. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone synthesis - chemicalbook [chemicalbook.com]

- 5. WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole - Google Patents [patents.google.com]

- 6. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one: A Key Intermediate in Aripiprazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, a crucial intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole. This document details its chemical identity, properties, synthesis, and analytical characterization methods.

Chemical Identity and Properties

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound that serves as a key building block in pharmaceutical manufacturing. It is primarily known for its role as a precursor to Aripiprazole. As an intermediate, it does not have registered trade names.

Synonyms

The compound is known by several synonyms in chemical literature and supplier catalogs. These are listed in the table below for easy reference.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is presented in the following table. This data is essential for its handling, characterization, and use in synthetic processes.

| Property | Value | References |

| IUPAC Name | 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one | [1] |

| CAS Number | 120004-79-7 | [2][3] |

| Molecular Formula | C₁₃H₁₆ClNO₂ | [2][4] |

| Molecular Weight | 253.72 g/mol | [2][4] |

| Appearance | White to Light Beige Solid | [3][4] |

| Melting Point | 100-102 °C | [4] |

| Boiling Point | 448.9±45.0 °C (Predicted) | [4] |

| Density | 1.187±0.06 g/cm³ (Predicted) | [4] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [4] |

| Storage Conditions | 2-8°C, Hygroscopic, under inert atmosphere | [3][4] |

Table 1: Synonyms of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

| Synonym | Reference |

| 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone | [3][4] |

| 7-(4-Chlorobutoxy)-3,4-dihydrocarbostyril | [2][3] |

| Chlorobutoxy Dihydroquinolinone | [2][5] |

| Aripiprazole Impurity 1 | [4] |

| Aripiprazole Chloro impurity | [4] |

| 7-(4-chlorobutoxy)-1,2,3,4-tetrahydroquinolin-2-one | [4] |

| ARP-B-7-(4-HALOBUTOXY)-3,4-DIHYDROCARBOSTYRIL | [4] |

| 7-(4-CHLOROBUTOXY)-3,4-DIHYDRO-2(1H)-QUINOLONE | [4] |

Synthesis and Purification

The primary route for the synthesis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one involves the alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one.

Caption: Synthesis and purification workflow for 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one.

Detailed Experimental Protocol: Synthesis

This protocol is a composite of information from various sources describing the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Materials:

-

7-hydroxy-3,4-dihydro-2(1H)-quinolinone

-

1,4-dibromobutane or 1-bromo-4-chlorobutane

-

Potassium carbonate or another suitable base

-

Water or an appropriate organic solvent (e.g., acetonitrile)

-

Dichloromethane or other extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

n-hexane and ethanol for recrystallization

Procedure:

-

A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, a base such as potassium carbonate, and an excess of the alkylating agent (e.g., 1,4-dibromobutane) in a suitable solvent (e.g., water) is prepared.

-

The reaction mixture is heated to reflux and maintained for several hours with stirring.

-

After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent like dichloromethane.

-

The organic layer is dried over an anhydrous salt, such as magnesium sulfate.

-

The solvent is removed by evaporation under reduced pressure.

-

The crude residue is then purified.

Detailed Experimental Protocol: Purification

Purification is critical to ensure the high quality of the intermediate for the subsequent synthesis of Aripiprazole. A common method is recrystallization.

Procedure:

-

The crude product is dissolved in a minimal amount of a hot solvent mixture, such as ethanol and n-hexane.

-

The solution is allowed to cool slowly to induce crystallization.

-

The resulting crystals are collected by filtration.

-

The crystals are washed with a cold solvent to remove impurities.

-

The purified crystals are dried under vacuum.

A patent describes a specific method for obtaining a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-(1H)-quinolinone, which involves suspending the crude material in an organic solvent, heating to reflux, gradual cooling, filtration, washing, and drying.

Quality Control and Characterization

The purity and identity of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one are typically confirmed using a variety of analytical techniques.

Analytical Methods Workflow

The following diagram illustrates the typical workflow for the analytical characterization and quality control of the final product.

References

- 1. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone [lgcstandards.com]

- 2. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone | Manasa Life Sciences [manasalifesciences.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone | 120004-79-7 [chemicalbook.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

Unveiling 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one: A Critical Intermediate in Aripiprazole Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of the atypical antipsychotic drug, Aripiprazole.[1] This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, and presenting established protocols for its synthesis. The significance of this intermediate lies in its direct impact on the purity and yield of the final active pharmaceutical ingredient (API).[1] This document serves as a resource for professionals in drug development and chemical synthesis, offering a consolidated source of technical information.

Chemical and Physical Properties

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, with the CAS number 120004-79-7, is a solid, typically appearing as a white to light beige substance. Its molecular formula is C13H16ClNO2, and it has a molecular weight of 253.72 g/mol . The compound is hygroscopic and should be stored in a refrigerator under an inert atmosphere. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 120004-79-7 | |

| Molecular Formula | C13H16ClNO2 | |

| Molecular Weight | 253.72 g/mol | |

| Appearance | White to Light Beige Solid | |

| Melting Point | 100-102 °C | |

| Boiling Point | 448.9±45.0 °C (Predicted) | |

| Density | 1.187±0.06 g/cm3 (Predicted) | |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | |

| Purity | ≥98% | [1] |

| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere |

Role in Pharmaceutical Synthesis

The primary and most significant application of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is as a key intermediate in the manufacturing of Aripiprazole.[1] Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. The structural integrity and high purity of this intermediate are crucial for ensuring the quality and efficacy of the final Aripiprazole drug product.[1]

The synthesis of Aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one. This reaction forms the final Aripiprazole molecule. The diagram below illustrates the overall synthetic workflow.

Experimental Protocols for Synthesis

The synthesis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is well-documented in patent literature. A common method involves the alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Synthesis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

This protocol is based on a method described in patent CN104844585B.

Materials:

-

3,4-dihydro-7-hydroxy-2(1H)-quinolinone

-

1-bromo-4-chlorobutane

-

N,N-dimethyl-formamide (DMF)

-

Water

-

Lithium hydroxide

Procedure:

-

To a 30L three-necked flask, add 1.0 kg of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone, 3.15 kg of 1-bromo-4-chlorobutane, 3.0 L of DMF, 500 ml of water, and 270 g of lithium hydroxide.

-

Raise the temperature of the mixture to 40-50 °C.

-

Seal the flask and maintain the reaction at this temperature for 3 hours.

-

After the reaction is complete, add water to induce crystallization.

-

Filter the mixture via suction and wash the filter cake twice with water.

-

Dry the filter cake under reduced pressure to obtain the final product, 7-(4-chlorobutoxy)-3,4-dihydroquinoline-2(1H)-one.

This method reports a yield of 95.0% with a purity greater than 98.5%.

Crystallization for Purification

A crystalline form of 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one can be obtained to facilitate the production of high-quality Aripiprazole.

Procedure:

-

Suspend crude 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one in an organic solvent (e.g., methanol, ethanol, 1-propanol).

-

Heat the suspension to an elevated temperature, preferably to reflux, to form a solution.

-

Allow the solution to cool gradually.

-

Collect the resulting crystals by filtration.

-

Wash the crystals and dry them, optionally under reduced pressure.

The diagram below outlines the general workflow for the synthesis and purification of this intermediate.

Biological Activity

Currently, there is no significant body of research available that details the independent biological or pharmacological activity of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one. Its primary role and investigation are confined to its function as a chemical precursor in the synthesis of Aripiprazole and other related pharmaceutical compounds.

Conclusion

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a well-characterized and crucial intermediate in the pharmaceutical industry, specifically for the production of Aripiprazole. Its synthesis is optimized to achieve high purity and yield, which are critical for the quality of the final API. While it lacks known independent biological activity, its importance in the synthesis of a widely used antipsychotic medication makes it a compound of significant interest to researchers and professionals in drug development and manufacturing. This guide has provided a consolidated overview of its properties and synthesis, serving as a valuable technical resource.

References

A Comprehensive Technical Review of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one: A Key Intermediate in Aripiprazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, a critical intermediate in the synthesis of the atypical antipsychotic drug, Aripiprazole.[1][2] This document outlines the compound's physicochemical properties, detailed experimental protocols for its synthesis, and its pivotal role in the manufacturing of Aripiprazole.

Physicochemical Properties

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a white to off-white or light beige crystalline solid.[3][4] Its high purity, typically ≥98%, is essential for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API), Aripiprazole.[2] The compound is hygroscopic and should be stored in a refrigerator under an inert atmosphere.[4]

| Property | Value | Source(s) |

| CAS Number | 120004-79-7 | [3][4][5] |

| Molecular Formula | C13H16ClNO2 | [3][4][5] |

| Molecular Weight | 253.72 g/mol | [3][4][5] |

| Melting Point | 100-102 °C | [3] |

| Boiling Point (Predicted) | 448.9 ± 45.0 °C | [3] |

| Density (Predicted) | 1.187 ± 0.06 g/cm³ | [3] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [3] |

| Appearance | White to Light Beige Solid | [3][4] |

| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [3][4] |

Synthesis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

The primary synthetic route to 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one involves the etherification of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one. Several methods have been reported, with variations in the choice of reagents and reaction conditions.

Experimental Protocol 1: Synthesis using 1-bromo-4-chlorobutane and Lithium Hydroxide

This large-scale synthesis method reports a high yield and purity.

Materials:

-

3,4-dihydro-7-hydroxy-2(1H)-quinolinone (1.0 kg)

-

1-bromo-4-chlorobutane (3.15 kg)

-

N,N-dimethyl-formamide (DMF) (3.0 L)

-

Water (500 ml)

-

Lithium hydroxide (270 g)

Procedure:

-

In a 30L three-necked flask, combine 1.0 kg of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone, 3.15 kg of 1-bromo-4-chlorobutane, 3.0 L of DMF, 500 ml of water, and 270 g of lithium hydroxide.

-

Heat the reaction mixture to 40-50 °C.

-

Seal the flask and maintain the reaction at this temperature for 3 hours.

-

After the reaction is complete, add water to induce crystallization.

-

Collect the crystals by suction filtration.

-

Wash the filter cake twice with water.

-

Dry the product under reduced pressure to obtain 1.48 kg of 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one (Yield: 95.0%, Purity: >98.5%).[6]

Experimental Protocol 2: Synthesis using 1-bromo-4-chlorobutane with a Phase Transfer Catalyst

This method utilizes a phase transfer catalyst for the reaction in an aqueous solvent.

Materials:

-

7-Hydroxy-3,4-dihydro-2(1H)quinolinone (20 g)

-

1-bromo-4-chlorobutane (85 ml)

-

Potassium carbonate (K2CO3) (17 g)

-

Tetrabutylammonium bromide (2.0 g)

-

Water (200 ml)

Procedure:

-

Charge a reaction vessel with 20 g of 7-Hydroxy-3,4-dihydro-2(1H)quinolinone, 85 ml of 1-bromo-4-chlorobutane, 17 g of K2CO3, 2.0 g of tetrabutylammonium bromide, and 200 ml of water.

-

Heat the mixture to 90 °C and stir for 3 hours at this temperature.

-

After the reaction, separate the aqueous phase.[7] The organic phase contains a mixture of 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)quinolinone and 7-(4-bromobutoxy)-3,4-dihydro-2(1H)quinolinone.

Role in Aripiprazole Synthesis

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a crucial precursor in the final step of Aripiprazole synthesis. The process involves a nucleophilic substitution reaction where the chlorobutoxy group of the intermediate is displaced by the secondary amine of 1-(2,3-dichlorophenyl)piperazine.

Experimental Protocol: Synthesis of Aripiprazole

This protocol describes the condensation of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one with 1-(2,3-dichlorophenyl)piperazine.

Materials:

-

7-(4-chlorobutoxy)-3,4-dihydro-(1H)-quinolinone (7-CBQ)

-

1-(2,3-dichlorophenyl)piperazine monohydrochloride (1.1 mole equivalents)

-

Potassium carbonate (1.1 mole equivalents)

-

Water (10 volumes with respect to 7-CBQ)

Procedure:

-

In a reaction vessel, create a mixture of 7-CBQ, 1.1 mole equivalents of 1-(2,3-dichlorophenyl)piperazine monohydrochloride, and 1.1 mole equivalents of potassium carbonate in 10 volumes of water.

-

Heat the stirred mixture to 90-95 °C for 4 hours.

-

Cool the reaction mixture to approximately 40 °C.

-

Collect the resulting Aripiprazole crystals by filtration.[1]

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of Aripiprazole, highlighting the formation and subsequent reaction of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one.

References

- 1. WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone | 120004-79-7 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone | Manasa Life Sciences [manasalifesciences.com]

- 6. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone synthesis - chemicalbook [chemicalbook.com]

- 7. 120004-79-7 | 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one | Aripiprazole Related | Ambeed.com [ambeed.com]

Technical Guide: Physicochemical Properties and Synthetic Role of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key chemical intermediate in the synthesis of the atypical antipsychotic agent, Aripiprazole.[1][2] The guide covers its fundamental physicochemical properties, including molecular weight and chemical formula, and presents a generalized experimental workflow for its application in pharmaceutical manufacturing. The logical pathway for the synthesis of Aripiprazole utilizing this intermediate is also visually represented.

Core Compound Data

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound essential for the industrial synthesis of Aripiprazole.[1][3] Its precise molecular structure is crucial for ensuring the high purity and efficacy of the final active pharmaceutical ingredient (API).[1] The compound is also known by synonyms such as Chlorobutoxy Dihydroquinolinone and 7-(4-Chlorobutoxy)-3,4-dihydrocarbostyril.[4][5]

The quantitative physicochemical properties of the compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one | - |

| CAS Number | 120004-79-7 | [4][5][6][7][8] |

| Molecular Formula | C13H16ClNO2 | [4][5][6][7][8] |

| Molecular Weight | 253.72 g/mol | [4][5][7][8][9] |

| Appearance | Light Beige Solid | [4] |

| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [4] |

Role in Pharmaceutical Synthesis

The primary application of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is as a critical intermediate in the manufacturing of Aripiprazole.[1][6] The synthesis strategy involves a nucleophilic substitution reaction where this intermediate is condensed with 1-(2,3-dichlorophenyl)piperazine to form the final Aripiprazole molecule.[3][10] The chlorobutoxy group provides a reactive site for coupling with the piperazine moiety, forming the characteristic butoxy linker of Aripiprazole.[10]

The logical workflow for this synthesis is outlined in the diagram below.

Experimental Protocols

The successful synthesis of Aripiprazole relies on the efficient preparation and reaction of its key intermediates. The protocols described here are generalized from common industrial practices.

This intermediate is typically prepared via the etherification of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.

-

Reactants : 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone, 1-bromo-4-chlorobutane, a base (e.g., Potassium Carbonate), and a phase transfer catalyst (e.g., Tetrabutylammonium Bromide).[11]

-

Procedure :

-

Charge a reaction vessel with 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone, 1-bromo-4-chlorobutane, Potassium Carbonate, Tetrabutylammonium Bromide, and water.[11]

-

Heat the mixture to approximately 90°C with constant stirring.[11]

-

Maintain the reaction for 2-4 hours until completion, monitored by a suitable chromatographic method (e.g., TLC or HPLC).[11]

-

Upon completion, cool the mixture and separate the aqueous phase.

-

The organic product is then isolated, washed, and may be purified further by recrystallization to yield the desired intermediate.

-

The intermediate is condensed with the piperazine moiety to yield the final product.

-

Reactants : 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone, 1-(2,3-dichlorophenyl)piperazine, an inorganic base (e.g., Potassium Carbonate or Sodium Carbonate), and a solvent (e.g., water or ethanol).[3][12]

-

Procedure :

-

A mixture of 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone, 1-(2,3-dichlorophenyl)piperazine, and a base is suspended in the chosen solvent.[3]

-

The reaction mixture is heated to reflux (e.g., 90-95°C in water) and stirred for several hours.[3]

-

The reaction progress is monitored until the starting materials are consumed.

-

After cooling, the crude Aripiprazole product often precipitates and can be collected by filtration.[3]

-

The crude product is then subjected to purification steps, typically involving recrystallization from a suitable solvent like ethanol, to achieve the required pharmaceutical-grade purity.[2]

-

The experimental workflow for compound characterization and use in synthesis is visualized below.

References

- 1. nbinno.com [nbinno.com]

- 2. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone | Manasa Life Sciences [manasalifesciences.com]

- 6. molkem.com [molkem.com]

- 7. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone | 120004-79-7 [chemicalbook.com]

- 8. 120004-79-7|7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one|BLD Pharm [bldpharm.com]

- 9. 7-(4-Chlorobutoxy)3,4-Dihydro carbostyril – Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [ratnamani.in]

- 10. benchchem.com [benchchem.com]

- 11. 120004-79-7 | 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one | Aripiprazole Related | Ambeed.com [ambeed.com]

- 12. researchgate.net [researchgate.net]

Physical and chemical properties of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a key chemical intermediate primarily utilized in the synthesis of the atypical antipsychotic drug Aripiprazole.[1][2] Its molecular structure, featuring a dihydroquinolinone core functionalized with a 4-chlorobutoxy side chain, makes it a crucial building block in the manufacturing of this important pharmaceutical agent. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and its role as a precursor in drug development.

Physicochemical Properties

The physical and chemical properties of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Identification and Molecular Characteristics

| Property | Value | Reference |

| IUPAC Name | 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one | [3] |

| Synonyms | Chlorobutoxy Dihydroquinolinone, 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone, 7-(4-Chlorobutoxy)-3,4-dihydrocarbostyril | [4] |

| CAS Number | 120004-79-7 | [5] |

| Molecular Formula | C₁₃H₁₆ClNO₂ | [4] |

| Molecular Weight | 253.72 g/mol | [4] |

| Appearance | Light Beige Solid | |

| Stability | Hygroscopic |

Table 2: Physical Properties

| Property | Value | Reference |

| Melting Point | 110-111 °C | [6] |

| Boiling Point | 463.4 ± 45.0 °C (Predicted) | [6] |

| Density | 1.383 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [6] |

| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere |

Experimental Protocols

Detailed methodologies for the synthesis and purification of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one are provided below. These protocols are based on established literature and patent documentation.

Synthesis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

This synthesis involves the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1-bromo-4-chlorobutane.[7]

Materials:

-

7-hydroxy-3,4-dihydro-2(1H)-quinolinone

-

1-bromo-4-chlorobutane

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1 equivalent), potassium carbonate (1.5 equivalents), and N,N-dimethylformamide (DMF).

-

To the stirred suspension, add 1-bromo-4-chlorobutane (1.2 equivalents).

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

References

- 1. Synthesis and bioactivity of aripiprazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole - Google Patents [patents.google.com]

- 3. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone [lgcstandards.com]

- 4. 7-(4-Chlorobutoxy)3,4-Dihydro carbostyril – Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [ratnamani.in]

- 5. store.usp.org [store.usp.org]

- 6. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]

- 7. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one: A Key Intermediate in Aripiprazole Synthesis

Abstract

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a crucial chemical intermediate primarily utilized in the synthesis of Aripiprazole, an atypical antipsychotic medication. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the manufacturing of Aripiprazole. Detailed experimental protocols and structured data tables are presented to support researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, also known as Chlorobutoxy Dihydroquinolinone, is a solid, typically appearing as a light beige or white to off-white substance.[1][2] It is characterized by the chemical formula C13H16ClNO2 and a molecular weight of 253.72 g/mol .[1][3] The compound is hygroscopic and should be stored in a refrigerator under an inert atmosphere.[1][4]

Table 1: Physicochemical Properties of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

| Property | Value | Reference(s) |

| CAS Number | 120004-79-7 | [1][3][5][6][7] |

| Molecular Formula | C13H16ClNO2 | [1][3][5] |

| Molecular Weight | 253.72 g/mol | [1][3][4] |

| Appearance | Light Beige Solid | [1] |

| Melting Point | 100-102 °C | [4][8] |

| Boiling Point | 448.9 ± 45.0 °C (Predicted) | [4][8] |

| Density | 1.187 ± 0.06 g/cm³ (Predicted) | [4][8] |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [4][8] |

| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [1][4] |

Synthesis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

The primary synthetic route to 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one involves the etherification of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one. A common method utilizes 1-bromo-4-chlorobutane in the presence of a base.

Experimental Protocol: Synthesis from 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone

This protocol is based on a method described in a Chinese patent.[9]

Materials:

-

3,4-dihydro-7-hydroxy-2(1H)-quinolinone (1.0 kg)

-

1-bromo-4-chlorobutane (3.15 kg)

-

N,N-dimethyl-formamide (DMF) (3.0 L)

-

Water (500 ml)

-

Lithium hydroxide (270 g)

Procedure:

-

Combine 3,4-dihydro-7-hydroxy-2(1H)-quinolinone, 1-bromo-4-chlorobutane, DMF, water, and lithium hydroxide in a 30L three-necked flask.

-

Raise the temperature of the reaction mixture to 40-50°C.

-

Seal the reaction vessel and maintain the temperature for 3 hours.

-

After the reaction is complete, add water to induce crystallization.

-

Filter the mixture with suction and wash the filter cake twice with water.

-

Dry the resulting solid under reduced pressure to yield 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one.

Expected Yield: Approximately 1.48 kg (95.0% yield) with a purity greater than 98.5%.[9]

Role in Aripiprazole Synthesis

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a key building block in the convergent synthesis of Aripiprazole.[5][10] It provides the quinolinone core structure with a reactive butoxy linker, which is then coupled with 1-(2,3-dichlorophenyl)piperazine to form the final Aripiprazole molecule.[10] The use of a crystalline form of this intermediate is reported to facilitate the production of high-quality Aripiprazole with high yields.[10]

Aripiprazole Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Aripiprazole, highlighting the central role of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one.

Caption: Synthetic pathway of Aripiprazole.

Biological Activity and Significance

Currently, there is no significant body of research detailing the specific biological activities or mechanisms of action of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one itself. Its primary significance lies in its role as a direct precursor to Aripiprazole.[4][11] Aripiprazole is an atypical antipsychotic with a unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[5] The purity of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is critical as it can influence the quality and yield of the final Aripiprazole active pharmaceutical ingredient (API).[10]

Safety and Handling

A safety data sheet for 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one indicates that it should be handled in a well-ventilated area with appropriate personal protective equipment, including gloves and eye protection, to avoid contact with skin and eyes.[6] Standard first-aid measures for chemical exposure should be followed.[6]

Table 2: Hazard and Precautionary Statements

| Category | Statement | Reference(s) |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [12] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [12] |

Conclusion

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a well-characterized chemical compound with a defined and critical role as an intermediate in the synthesis of Aripiprazole. While it does not have documented biological activity of its own, its chemical properties and the efficiency of its synthesis are paramount to the successful and high-quality production of this important antipsychotic drug. This guide provides essential technical information for researchers and professionals involved in the development and manufacturing of Aripiprazole.

References

- 1. 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone | 120004-79-7 [chemicalbook.com]

- 2. molkem.com [molkem.com]

- 3. WO2007113846A1 - A process for the preparation of aripiprazole - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. store.usp.org [store.usp.org]

- 9. youtube.com [youtube.com]

- 10. 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone | Manasa Life Sciences [manasalifesciences.com]

- 11. nbinno.com [nbinno.com]

- 12. 120004-79-7 | 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one | Aripiprazole Related | Ambeed.com [ambeed.com]

Methodological & Application

Application Notes and Protocols for the Analysis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a key intermediate in the synthesis of the atypical antipsychotic drug, Aripiprazole.[1][2] The purity and quality of this intermediate are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods for the comprehensive characterization and quality control of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also discussed as a vital tool for structural elucidation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is presented in the table below.

| Property | Value | Reference |

| CAS Number | 120004-79-7 | [3] |

| Molecular Formula | C13H16ClNO2 | [3] |

| Molecular Weight | 253.72 g/mol | [3] |

| Appearance | White to Light Beige Solid | [4] |

| Melting Point | 100-102 °C | [4] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [4] |

| Purity | Typically ≥98% | [1] |

Analytical Methods

A multi-faceted approach employing various analytical techniques is recommended for the complete analysis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one. The following sections detail the protocols for the recommended methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a primary method for assessing the purity of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one and for the quantitative determination of related impurities. The following method is adapted from validated HPLC methods for Aripiprazole and its intermediates.

Experimental Protocol: HPLC

| Parameter | Recommended Conditions |

| Column | Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (50:50, v/v) |

Data Presentation: HPLC Method Validation Parameters (Illustrative)

The following table presents typical validation parameters that should be established for the HPLC method.

| Parameter | Specification |

| Linearity (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | Report in µg/mL |

| Limit of Quantitation (LOQ) | Report in µg/mL |

| Precision (%RSD) | ≤ 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

Workflow for HPLC Analysis

Caption: Workflow for HPLC analysis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization

LC-MS is a powerful tool for the confirmation of the molecular weight of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one and for the identification of unknown impurities.

Experimental Protocol: LC-MS

| Parameter | Recommended Conditions |

| LC System | Agilent 1200 series or equivalent |

| MS System | Agilent 6410 Triple Quadrupole or equivalent |

| Column | Zorbax SB-C18 (50 mm x 4.6 mm, 3.5 µm particle size) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 5 | |

| 7 | |

| 7.1 | |

| 10 | |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Full Scan (m/z 100-500) and Product Ion Scan |

| Capillary Voltage | 4000 V |

| Fragmentor Voltage | 135 V |

Data Presentation: Expected Mass Spectrometric Data

| Ion | Expected m/z |

| [M+H]⁺ | 254.09 |

| [M+Na]⁺ | 276.07 |

Logical Flow for LC-MS Analysis

References

Application Notes and Protocols for the Crystallization of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of the atypical antipsychotic agent Aripiprazole, requires a high degree of purity to ensure the quality and safety of the final active pharmaceutical ingredient (API).[1][2] Crystallization is a critical purification step to achieve the desired purity, typically aiming for at least 98% and preferably greater than 99%.[1] This document provides detailed application notes and protocols for the crystallization of this intermediate, based on established methods.

The choice of solvent and the control of process parameters such as temperature are crucial for obtaining high-purity crystalline 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one. The following sections detail the methodologies and present data to guide researchers in developing a robust and reproducible crystallization process.

Data Presentation

The selection of an appropriate solvent system is fundamental to a successful crystallization process. The following table summarizes the outcomes of crystallizing crude 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one from various organic solvents.

Table 1: Efficacy of Various Solvents for the Crystallization of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one [1]

| Solvent | Initial Purity of Crude Product (%) | Purity of Crystalline Product (%) |

| Methanol | 95.7 | 99.1 |

| Ethanol | 95.7 | 99.3 |

| 1-Propanol | 95.7 | 99.2 |

| 2-Propanol | 95.7 | 98.7 |

| 1-Butanol | 95.7 | 99.0 |

| Acetone | 95.7 | 98.5 |

| Ethyl Acetate | 95.7 | 98.6 |

| Acetonitrile | 95.7 | 98.8 |

Data sourced from patent WO2007072476A2. The initial purity of the crude product was consistent across all experiments.

Experimental Protocols

The following protocols describe the general procedure for the purification of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one via crystallization. The primary method involves cooling crystallization from a single solvent system.

Protocol 1: Cooling Crystallization from an Organic Solvent

This protocol is based on the method described for purifying crude 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one to a purity of ≥98%.[1]

Materials and Equipment:

-

Crude 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

-

Selected organic solvent (e.g., Ethanol, Methanol, 1-Propanol)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Thermometer or temperature probe

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and flask

-

Filter paper

-

Vacuum oven

Procedure:

-

Suspension: In a three-necked round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, suspend 1 gram of crude 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one in 20 mL of the chosen solvent (e.g., ethanol).[1]

-

Dissolution: Heat the suspension to an elevated temperature, preferably to the reflux temperature of the solvent, while stirring. Continue heating and stirring until all the solid material has dissolved.[1]

-

Cooling and Crystallization: Allow the resulting solution to cool gradually to ambient temperature. Further cooling in an ice bath can be employed to maximize crystal yield.

-

Crystal Collection: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.[1]

-

Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual impurities.

-

Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the crystallization process.

Caption: General workflow for the purification of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one.

Solvent Selection Logic

The choice of solvent significantly impacts the final purity of the crystalline product. The diagram below represents the logical relationship between solvent selection and the desired outcome.

Caption: Impact of solvent choice on the final product purity.

References

Application Notes and Protocols for 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis, purification, and characterization of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the manufacturing of the atypical antipsychotic drug Aripiprazole.[1][2] Additionally, protocols for the subsequent synthesis of Aripiprazole are outlined, along with a summary of the physicochemical properties of the intermediate and the signaling pathway of the final active pharmaceutical ingredient.

Physicochemical and Characterization Data

A summary of the key physicochemical and characterization data for 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is presented in Table 1. This data is crucial for quality control and for ensuring the suitability of the intermediate for use in further synthetic steps.[2][3]

Table 1: Physicochemical and Characterization Data of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

| Property | Value | Reference |

| Molecular Formula | C13H16ClNO2 | [2] |

| Molecular Weight | 253.72 g/mol | [2][4] |

| CAS Number | 120004-79-7 | [2] |

| Appearance | White to Light Beige Solid | [2][5] |

| Melting Point | 100-102 °C | [2] |

| Boiling Point | 448.9±45.0 °C (Predicted) | [2] |

| Purity | ≥98% | [1] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [2] |

| Storage | 2-8°C, Hygroscopic, under inert atmosphere | [2][5] |

| Powder X-Ray Diffraction (PXRD) Characteristic Peaks (2Θ) | 8.04, 8.61, 15.24, 17.78, 19.44, 22.14, 23.27, 25.33, 25.91, 27.18 (±0.2) | [3] |

Experimental Protocols

Protocol 1: Synthesis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

This protocol describes the synthesis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one from 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Materials:

-

7-hydroxy-3,4-dihydro-2(1H)-quinolinone

-

1-Bromo-4-chlorobutane

-

N,N-dimethyl-formamide (DMF)

-

Water

-

Lithium hydroxide

-

Three-necked round bottom flask

-

Reflux condenser

-

Thermometer

-

Magnetic stirrer

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

To a 30 L three-necked flask, add 1.0 kg of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone, 3.15 kg of 1-bromo-4-chlorobutane, 3.0 L of DMF, 500 mL of water, and 270 g of lithium hydroxide.

-

Raise the temperature of the reaction mixture to 40-50 °C.

-

Seal the flask and maintain the reaction at this temperature for 3 hours with stirring.

-